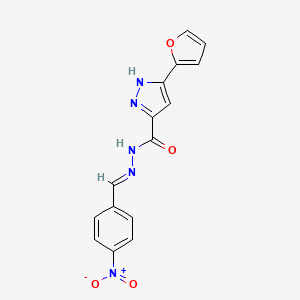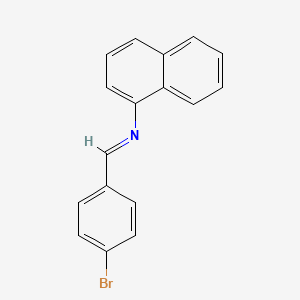
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-2-イル)尿素は、尿素誘導体のクラスに属する合成有機化合物です。
2. 製法
合成ルートと反応条件
1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-2-イル)尿素の合成は、通常、カルボニルジイミダゾール(CDI)またはジシクロヘキシルカルボジイミド(DCC)などの適切なカップリング剤の存在下、3,4-ジクロロアニリンと4,6-ジメチル-2-アミノピリミジンを反応させることにより行われます。反応は通常、ジクロロメタンまたはテトラヒドロフラン(THF)などの有機溶媒中で還流条件下で行われます。
工業生産方法
このような化合物の工業生産方法は、多くの場合、同様の合成ルートを採用しますが、大規模生産用に最適化されています。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成システム、高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-2-イル)尿素は、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して実現できます。
置換: この化合物は、特にクロロ基において求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 酸化された官能基を含む対応する尿素誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換された尿素誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 医薬品中間体としての潜在的な用途について調査されています。
工業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-2-イル)尿素の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、特定の経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路を明らかにするには、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
- 1-(3,4-ジクロロフェニル)-3-(4-メチルピリミジン-2-イル)尿素
- 1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリジン-2-イル)尿素
- 1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-5-イル)尿素
独自性
1-(3,4-ジクロロフェニル)-3-(4,6-ジメチルピリミジン-2-イル)尿素は、その官能基の特定の配置により、その反応性と潜在的な用途に影響を与える可能性があります。ジクロロフェニル基とジメチルピリミジニル基の両方を含むことにより、類似の化合物と比較して独特の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-5-yl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both dichlorophenyl and dimethylpyrimidinyl groups may confer unique chemical and biological properties compared to similar compounds.
特性
CAS番号 |
106472-36-0 |
|---|---|
分子式 |
C13H12Cl2N4O |
分子量 |
311.16 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H12Cl2N4O/c1-7-5-8(2)17-12(16-7)19-13(20)18-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H2,16,17,18,19,20) |
InChIキー |
ITULGWHUHDIZBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11976844.png)


![(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11976857.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976874.png)
![2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol](/img/structure/B11976885.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11976886.png)
![2-(benzylsulfanyl)-3-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11976887.png)


![(5Z)-3-benzyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976900.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11976906.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11976917.png)
